![molecular formula C17H16FNO4S B6412785 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261907-37-2](/img/structure/B6412785.png)
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
Übersicht
Beschreibung
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (FPSA) is a fluorinated benzoic acid derivative with a wide range of applications in the field of medicinal chemistry. It is a versatile compound with a wide range of biological activities and has been used in various scientific research applications. FPSA has been used in the synthesis of various drugs and has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. FPSA has also been studied for its potential as an anti-oxidant and for its role in the regulation of cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been studied for its potential as an anti-oxidant and for its role in the regulation of cell signaling pathways. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the synthesis of various drugs and has been studied for its potential as a drug delivery system. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is believed to act through a variety of mechanisms. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is known to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of pro-inflammatory mediators. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also known to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of gene expression and cell proliferation. Additionally, 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is known to modulate the activity of various other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been shown to have anti-oxidant properties and to modulate the activity of various cell signaling pathways. Additionally, 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have potential therapeutic effects in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is its high yield in the synthesis reaction. Additionally, 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a versatile compound with a wide range of biological activities and has been used in various scientific research applications. One of the main limitations of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is its toxicity, which can be an issue when used in laboratory experiments.
Zukünftige Richtungen
The potential of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as a therapeutic agent for the treatment of various diseases is still being explored. Additionally, further research is needed to understand the exact mechanism of action of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and to identify potential new applications. Additionally, further research is needed to explore the potential of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as a drug delivery system. Additionally, further research is needed to explore the potential of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as an adjuvant for other therapeutic agents. Finally, further research is needed to explore the potential of 4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as an anti-oxidant and for its role in the regulation of cell signaling pathways.
Synthesemethoden
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized by the reaction of 4-fluorobenzoic acid with 3-pyrrolidinylsulfonylphenol in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
4-fluoro-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-7-6-13(17(20)21)11-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSTVTKBWBBWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692317 | |
Record name | 6-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261907-37-2 | |
Record name | 6-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.